molecular formula C10H14ClNO B6274880 1-(4-cyclopropoxyphenyl)methanamine hydrochloride CAS No. 2731010-80-1

1-(4-cyclopropoxyphenyl)methanamine hydrochloride

Cat. No.: B6274880
CAS No.: 2731010-80-1
M. Wt: 199.7
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Description

1-(4-cyclopropoxyphenyl)methanamine hydrochloride is an organic compound with the molecular formula C10H14ClNO It is a hydrochloride salt form of 1-(4-cyclopropoxyphenyl)methanamine, which is characterized by the presence of a cyclopropoxy group attached to a phenyl ring and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-cyclopropoxyphenyl)methanamine hydrochloride typically involves the reaction of 4-cyclopropoxybenzaldehyde with a suitable amine source under reductive amination conditions. The general synthetic route can be summarized as follows:

    Formation of the Intermediate: 4-cyclopropoxybenzaldehyde is reacted with an amine, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Salt Formation: The resulting amine product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-cyclopropoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering the functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropoxybenzoic acid derivatives, while reduction could produce cyclopropoxyphenylmethanol derivatives.

Scientific Research Applications

1-(4-cyclopropoxyphenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-cyclopropoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-cyclopropoxyphenyl)methanamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:

These comparisons illustrate how variations in the chemical structure can lead to differences in the properties and applications of these compounds.

Properties

CAS No.

2731010-80-1

Molecular Formula

C10H14ClNO

Molecular Weight

199.7

Purity

90

Origin of Product

United States

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